An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Heterocyclic Scaffold
6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a halogenated, trifluoromethyl-substituted derivative of the 7-azaindole scaffold. The pyrrolo[2,3-b]pyridine core is a significant pharmacophore in medicinal chemistry, appearing in a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of a chlorine atom and a trifluoromethyl group on this scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. A thorough understanding of these properties is paramount for its effective utilization in drug design and development.
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. While experimentally determined data for this specific molecule is not extensively available in public literature, this guide synthesizes predicted data, information from analogous compounds, and established scientific principles to offer a robust profile for researchers.
Molecular and Physicochemical Profile
A summary of the key physical and chemical properties of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is presented below. It is important to note that while the molecular formula and weight are exact, other properties are either predicted or based on structurally similar compounds and should be confirmed experimentally.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₄ClF₃N₂ | Calculated |
| Molecular Weight | 220.58 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature. | Analog Comparison |
| Melting Point | Experimental data not available. For comparison, the related compound 6-Chloro-1H-pyrrolo[2,3-b]pyridine has a melting point of 170-175 °C. The trifluoromethyl group may influence this value. | Predicted/Analog Data |
| Boiling Point | Experimental data not available. Predicted to be high, likely with decomposition under atmospheric pressure. | Predicted |
| Solubility | Expected to have low aqueous solubility and good solubility in common organic solvents like DMSO, DMF, and methanol. | Analog Comparison & Prediction |
| pKa | Predicted to be weakly acidic due to the pyrrole N-H. | Chemical Principles |
Structural and Spectroscopic Characterization
The unique structural features of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine give rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: The pyrrolo[2,3-b]pyridine core possesses three aromatic protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. Signals are expected in the aromatic region (typically δ 7.0-8.5 ppm).
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N-H Proton: The proton on the pyrrole nitrogen will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons: The eight carbon atoms of the molecule will give rise to distinct signals in the ¹³C NMR spectrum. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The carbons attached to chlorine and nitrogen will also have predictable chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
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Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight (220.58).
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Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, which is a definitive indicator of a single chlorine atom in the molecule.
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Fragmentation: Common fragmentation pathways may include the loss of the trifluoromethyl group or other small fragments.
UV-Vis Spectroscopy
The conjugated aromatic system of the pyrrolo[2,3-b]pyridine core will result in absorption in the UV region. The exact absorption maxima (λmax) would need to be determined experimentally but are expected to be in the range of 250-350 nm.
Experimental Methodologies for Physicochemical Characterization
For researchers synthesizing or working with 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, the following standard protocols can be employed for its characterization.
Melting Point Determination
The melting point is a crucial indicator of purity.
Protocol:
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A small, finely powdered sample of the crystalline compound is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting range. A sharp melting range (≤ 1 °C) is indicative of a pure compound.
Solubility Assessment
Understanding the solubility profile is critical for formulation and biological testing.
Protocol (Thermodynamic Solubility):
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An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed vial.
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The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
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The suspension is filtered or centrifuged to remove the undissolved solid.
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The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Safety, Handling, and Storage
As a halogenated and trifluoromethylated heterocyclic compound, 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine should be handled with appropriate care in a laboratory setting.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Safety: While specific toxicity data is not available, compounds with similar functional groups can be harmful if swallowed, in contact with skin, or if inhaled. Always consult the Safety Data Sheet (SDS) from the supplier before use. The related compound 6-Chloro-1H-pyrrolo[2,3-b]pyridine is known to be harmful if swallowed and causes serious eye damage.[1]
Conclusion: A Scaffold of Potential
6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine represents a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. The presence of the chloro and trifluoromethyl substituents provides handles for further chemical modification and can impart desirable physicochemical and pharmacological properties. While a complete experimental characterization is yet to be widely published, this technical guide provides a foundational understanding of its key physical properties based on established principles and data from analogous structures. Researchers are encouraged to perform thorough experimental validation of these properties for their specific applications.
References
- Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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PubChem. (n.d.). 6-Chloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
